molecular formula C29H28FNO8 B3258268 [1,1'-Biphenyl]-4-acetic acid, 2-fluoro-alpha-methyl-, 2-methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl ester

[1,1'-Biphenyl]-4-acetic acid, 2-fluoro-alpha-methyl-, 2-methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl ester

Cat. No.: B3258268
M. Wt: 537.5 g/mol
InChI Key: FWYIAKTZYYAZAJ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of NCX-2216 involves the esterification of flurbiprofen with a nitric oxide-releasing moiety. The synthetic route typically includes the following steps:

Industrial production methods for NCX-2216 would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

NCX-2216 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents for nitric oxide release, acidic or basic solutions for hydrolysis, and reducing agents for nitro group reduction. Major products formed from these reactions include flurbiprofen, nitric oxide, and 4-nitrooxy butanol.

Scientific Research Applications

NCX-2216 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study nitric oxide release and its effects on various chemical processes.

    Biology: NCX-2216 is employed in research to understand its effects on cellular processes, particularly those involving nitric oxide signaling.

    Medicine: The compound is investigated for its potential therapeutic benefits in treating inflammatory disorders and neurodegenerative diseases like Alzheimer’s disease. .

Mechanism of Action

NCX-2216 exerts its effects through the release of nitric oxide, which has several biological activities. The nitric oxide released from NCX-2216 can:

Properties

IUPAC Name

[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-(3-fluoro-4-phenylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FNO8/c1-20(23-12-13-24(25(30)19-23)22-8-4-3-5-9-22)29(33)39-26-14-10-21(18-27(26)36-2)11-15-28(32)37-16-6-7-17-38-31(34)35/h3-5,8-15,18-20H,6-7,16-17H2,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYIAKTZYYAZAJ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3=C(C=C(C=C3)C=CC(=O)OCCCCO[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3=C(C=C(C=C3)/C=C/C(=O)OCCCCO[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,1'-Biphenyl]-4-acetic acid, 2-fluoro-alpha-methyl-, 2-methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl ester
Reactant of Route 2
[1,1'-Biphenyl]-4-acetic acid, 2-fluoro-alpha-methyl-, 2-methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl ester
Reactant of Route 3
[1,1'-Biphenyl]-4-acetic acid, 2-fluoro-alpha-methyl-, 2-methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl ester
Reactant of Route 4
[1,1'-Biphenyl]-4-acetic acid, 2-fluoro-alpha-methyl-, 2-methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl ester
Reactant of Route 5
Reactant of Route 5
[1,1'-Biphenyl]-4-acetic acid, 2-fluoro-alpha-methyl-, 2-methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl ester
Reactant of Route 6
[1,1'-Biphenyl]-4-acetic acid, 2-fluoro-alpha-methyl-, 2-methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.